molecular formula C23H26N2O2 B11500960 2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11500960
M. Wt: 362.5 g/mol
InChI Key: QFSJVIISLFITKO-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a pyrrol-1-ylbenzyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-tert-butylphenol: This can be synthesized through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst.

    Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.

    Synthesis of the final compound: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with 4-(1H-pyrrol-1-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)propanoic acid: Similar in structure but lacks the pyrrol-1-ylbenzyl group.

    4-tert-butylphenoxyacetic acid: An intermediate in the synthesis of the target compound.

    N-(4-(1H-pyrrol-1-yl)benzyl)acetamide: Similar but lacks the tert-butylphenoxy group.

Uniqueness

The uniqueness of 2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C23H26N2O2/c1-23(2,3)19-8-12-21(13-9-19)27-17-22(26)24-16-18-6-10-20(11-7-18)25-14-4-5-15-25/h4-15H,16-17H2,1-3H3,(H,24,26)

InChI Key

QFSJVIISLFITKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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